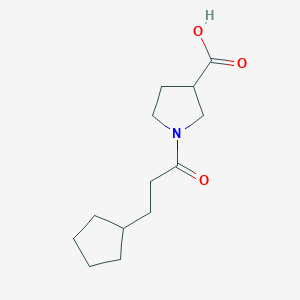

1-(3-シクロペンチルプロパノイル)ピロリジン-3-カルボン酸

概要

説明

This compound is a type of organic compound known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to exhibit bioactive properties with target selectivity . The influence of steric factors on biological activity has also been investigated, along with the structure–activity relationship (SAR) of the studied compounds .作用機序

1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid acts as a nucleophile in organic synthesis reactions, meaning it is capable of attacking and forming a bond with an electrophilic species. It is also capable of forming hydrogen bonds with other molecules, which can facilitate the formation of complex structures. Additionally, 1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid can act as a catalyst in some reactions, allowing for the formation of desired products in a shorter amount of time.

Biochemical and Physiological Effects

1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid has been studied for its potential use in a variety of biochemical and physiological applications. It has been used to study the effects of various compounds on the human body, as well as the effects of various drugs on the body. Additionally, it has been used to study the effects of various compounds on the human brain.

実験室実験の利点と制限

1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable in a variety of different solvents and conditions. Additionally, it can be used to synthesize a variety of different compounds, making it a useful tool for a variety of different research applications. However, it can be difficult to purify, and it can react with other compounds, making it difficult to control the reaction conditions.

将来の方向性

There are several potential future directions for research involving 1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid. One potential direction is to explore its potential use as a drug delivery system. Additionally, further research could be conducted to explore its potential use in the synthesis of peptides, proteins, and other biomolecules. Additionally, further research could be conducted to explore its potential use in the synthesis of organic compounds, including those used in the synthesis of drugs. Finally, further research could be conducted to explore its potential use as a catalyst in organic synthesis reactions.

科学的研究の応用

ペプチド合成

1-(3-シクロペンチルプロパノイル)ピロリジン-3-カルボン酸: は、複雑なペプチドの構築のためのビルディングブロックとしての役割を果たすため、ペプチド合成において使用されます。 この化合物の構造により、ペプチド鎖にシクロペンチル基を導入することができ、安定性、結合親和性、生物活性など、ペプチドの特性を大幅に変える可能性があります .

創薬

創薬において、この化合物は、生物学的に活性な化合物の開発のための汎用性の高い足場として役立ちます。 ピロリジン環は、多くの医薬品に見られる共通の特徴であり、分子の立体化学に寄与し、3次元的な被覆を強化します。これは、生物学的標的との相互作用に不可欠です .

酵素的加水分解抵抗性

この化合物は、酵素的加水分解に対してより抵抗性のあるオピオイドペプチドにおける潜在的なアナログとして同定されています。 この特性により、より長持ちする治療薬の開発のための貴重な候補となります .

金属有機構造体(MOF)

キラルピロリジン官能化MOFは、1-(3-シクロペンチルプロパノイル)ピロリジン-3-カルボン酸などのピロリジンの誘導体を利用して、不均一系触媒作用と生物系における触媒プロセスの探求における潜在的な用途を持つフレームワークを作成します .

有機触媒

この化合物のピロリジンコアは、有機触媒において重要な役割を果たし、様々な不斉反応に対する効率的で汎用性の高い触媒として作用することができます。 これは、医薬品の作成において重要な、光学活性化合物の合成において特に関連しています .

生物活性モジュレーション

1-(3-シクロペンチルプロパノイル)ピロリジン-3-カルボン酸を含むピロリジン誘導体は、生物活性をモジュレートする能力について調査されています。 それらは、新しい薬物候補の特定の生物学的プロファイルを設計する上で重要な、立体因子と構造活性相関への影響について調査されています .

溶液相ペプチド合成

この化合物は、溶液相ペプチド合成に適しており、液体媒体中でペプチドに組み込むことができます。 この方法は、固相法では生成が難しいペプチドの合成に有利です .

Safety and Hazards

特性

IUPAC Name |

1-(3-cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c15-12(6-5-10-3-1-2-4-10)14-8-7-11(9-14)13(16)17/h10-11H,1-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUGZTCHSVZKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)N2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)

![6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one](/img/structure/B1488689.png)

![(2-Azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1488699.png)

![4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488701.png)